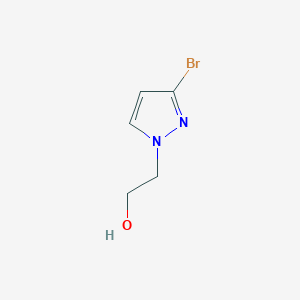
2-(3-Bromo-1H-pyrazol-1-yl)ethanol
Cat. No. B2813709
Key on ui cas rn:
1233525-80-8
M. Wt: 191.028
InChI Key: SAHRWYGGGKIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085578B2
Procedure details


To a solution of 3-bromo-1H-pyrazole obtained in Step C (1.20 g) in N,N-dimethylformamide (82 mL) was added potassium tert-butoxide tetrahydrofuran solution (1 M, 12.3 mL) at room temperature. The reaction mixture was stirred at room temperature for 10 min, 1,3,2-dioxathiolane 2,2-dioxide (1.52 g) was added thereto at room temperature, and the mixture was stirred for 1 hr. conc. Hydrochloric acid (7.5 mL) was added thereto at room temperature, and the reaction mixture was stirred at room temperature for 18 hr. To the reaction mixture was added ethyl acetate, and the mixture was neutralized with saturated aqueous sodium hydrogen carbonate solution, and washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (880 mg).






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[O:7]1CC[CH2:9][CH2:8]1.CC(C)([O-])C.[K+].O1CCOS1(=O)=O.Cl.C(=O)([O-])O.[Na+]>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:9][CH2:8][OH:7])[N:3]=1 |f:1.2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NNC=C1
|
|
Name
|
|
|
Quantity
|
12.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1.CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
82 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
O1S(OCC1)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
at room temperature, and the mixture was stirred for 1 hr
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
at room temperature, and the reaction mixture was stirred at room temperature for 18 hr
|
|
Duration
|
18 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NN(C=C1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 880 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

